molecular formula C21H17N3O2S2 B15095730 4-amino-3-(4-methoxyphenyl)-N-(naphthalen-2-yl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-3-(4-methoxyphenyl)-N-(naphthalen-2-yl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B15095730
M. Wt: 407.5 g/mol
InChI Key: WIAMIQXWSJMLRS-UHFFFAOYSA-N
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Description

4-amino-3-(4-methoxyphenyl)-N-(naphthalen-2-yl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(4-methoxyphenyl)-N-(naphthalen-2-yl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves a multi-step process:

    Formation of Thiazole Ring: The thiazole ring is formed by the cyclization of appropriate precursors under specific conditions. This often involves the reaction of a thioamide with a haloketone.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxy group.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring and methoxy group.

    Reduction: Amines and reduced thiazole derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: This compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.

    Antimicrobial Activity: Studies have shown that it exhibits antimicrobial properties against a range of bacterial and fungal pathogens.

Medicine

    Drug Development: It is being explored as a lead compound in the development of new therapeutic agents for diseases such as cancer and infectious diseases.

Industry

    Material Science: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-amino-3-(4-methoxyphenyl)-N-(naphthalen-2-yl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of antimicrobial activity, it disrupts the cell membrane integrity of pathogens, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
  • 3-(4-methoxyphenyl)-N-(naphthalen-2-yl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Uniqueness

The presence of both the 4-methoxyphenyl and naphthalen-2-yl groups in 4-amino-3-(4-methoxyphenyl)-N-(naphthalen-2-yl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide imparts unique electronic and steric properties, enhancing its binding affinity to molecular targets and its overall biological activity. This makes it a more potent compound compared to its analogs.

Properties

Molecular Formula

C21H17N3O2S2

Molecular Weight

407.5 g/mol

IUPAC Name

4-amino-3-(4-methoxyphenyl)-N-naphthalen-2-yl-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C21H17N3O2S2/c1-26-17-10-8-16(9-11-17)24-19(22)18(28-21(24)27)20(25)23-15-7-6-13-4-2-3-5-14(13)12-15/h2-12H,22H2,1H3,(H,23,25)

InChI Key

WIAMIQXWSJMLRS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NC3=CC4=CC=CC=C4C=C3)N

Origin of Product

United States

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